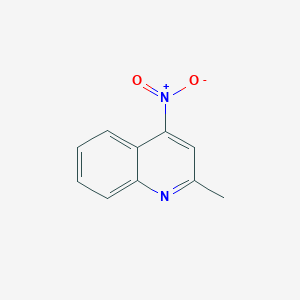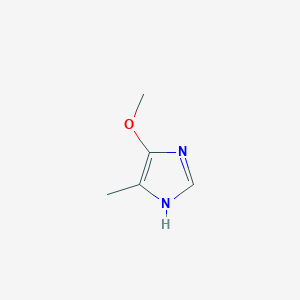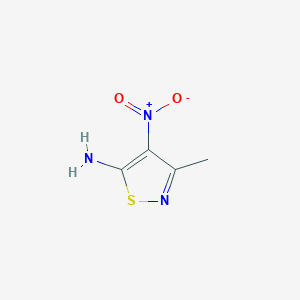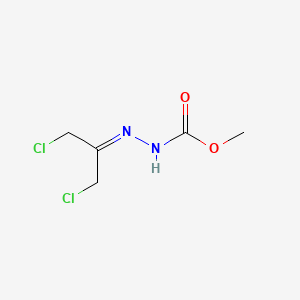
1,3-Dichloroacetone methoxycarbonylhydrazone
描述
1,3-Dichloroacetone methoxycarbonylhydrazone is a chemical compound with the molecular formula C5H8Cl2N2O2. It is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions. This compound is characterized by the presence of two chlorine atoms, an acetone group, and a methoxycarbonylhydrazone moiety, which contribute to its reactivity and versatility in chemical processes .
准备方法
1,3-Dichloroacetone methoxycarbonylhydrazone can be synthesized through several methods. One common approach involves the reaction of 1,3-dichloroacetone with methoxycarbonylhydrazine under controlled conditions. The reaction typically takes place in an organic solvent such as methanol or ethanol, with the addition of a base like sodium carbonate to facilitate the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability .
化学反应分析
1,3-Dichloroacetone methoxycarbonylhydrazone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding carbonyl compounds or reduced to yield alcohols or amines.
Condensation Reactions: The methoxycarbonylhydrazone moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
科学研究应用
1,3-Dichloroacetone methoxycarbonylhydrazone has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biological Studies: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicinal Chemistry: In medicinal chemistry, this compound is explored for its potential as a drug candidate or as a precursor for the synthesis of bioactive molecules.
作用机制
The mechanism of action of 1,3-dichloroacetone methoxycarbonylhydrazone involves its reactivity with various nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the modification of their structure and function. In biological systems, it may interact with enzymes or proteins, altering their activity or stability. The specific molecular targets and pathways involved depend on the context of its application and the nature of the reacting species .
相似化合物的比较
1,3-Dichloroacetone methoxycarbonylhydrazone can be compared with other similar compounds, such as:
1,3-Dichloroacetone: This compound shares the dichloroacetone moiety but lacks the methoxycarbonylhydrazone group.
Methoxycarbonylhydrazine: This compound contains the methoxycarbonylhydrazone moiety but lacks the dichloroacetone group.
The uniqueness of this compound lies in its combination of both dichloroacetone and methoxycarbonylhydrazone functionalities, which provide a broader range of reactivity and applications compared to its individual components .
属性
IUPAC Name |
methyl N-(1,3-dichloropropan-2-ylideneamino)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2N2O2/c1-11-5(10)9-8-4(2-6)3-7/h2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTMOMPDVPULIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NN=C(CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20542639 | |
| Record name | Methyl 2-(1,3-dichloropropan-2-ylidene)hydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87595-89-9 | |
| Record name | Methyl 2-(1,3-dichloropropan-2-ylidene)hydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



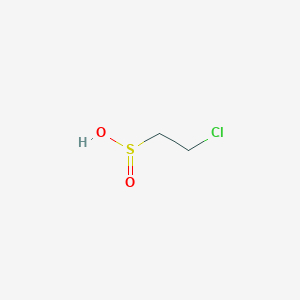
![Spiro[chroman-2,1'-cyclopentan]-4-one](/img/structure/B1625459.png)
